"Methyl 2-amino-5-propylthiazole-4-carboxylate" physical and chemical properties
"Methyl 2-amino-5-propylthiazole-4-carboxylate" physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 2-amino-5-propylthiazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, synthesis, and potential therapeutic applications, with a focus on data presentation, experimental protocols, and visual representations of key processes.
Core Chemical Information
Methyl 2-amino-5-propylthiazole-4-carboxylate is a substituted aminothiazole with the molecular formula C₈H₁₂N₂O₂S.[1] Its structure features a central thiazole ring, which is a common scaffold in medicinal chemistry known for a wide range of biological activities.[2][3]
Physical and Chemical Properties
Quantitative data for Methyl 2-amino-5-propylthiazole-4-carboxylate and its close structural analogs are summarized below. It is important to note that while some data for the target compound is available, other properties are extrapolated from related molecules and should be considered as estimates.
| Property | Methyl 2-amino-5-propylthiazole-4-carboxylate | Methyl 2-amino-5-isopropylthiazole-4-carboxylate (Analog) | Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analog) |
| CAS Number | 649736-98-1[1] | 81569-25-7[4] | 7210-76-6[5] |
| Molecular Formula | C₈H₁₂N₂O₂S[1] | C₈H₁₂N₂O₂S[4] | C₇H₁₀N₂O₂S[5] |
| Molecular Weight | 200.26 g/mol [1] | 200.26 g/mol [4] | 186.23 g/mol [5] |
| Boiling Point | 352.1±30.0 °C at 760 mmHg (Predicted)[2] | Not Available | Not Available |
| Melting Point | Not Available | Solid (form)[4] | 176-180 °C[5] |
| Appearance | Not Available | Solid[4] | Solid[5] |
| Solubility | Not Available | Not Available | Not Available |
| Storage | Keep in dark place, store at 2-8°C[2] | Combustible Solids[4] | Not Available |
Synthesis and Experimental Protocols
The primary synthetic route to Methyl 2-amino-5-propylthiazole-4-carboxylate is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a key intermediate is a substituted α-halo-β-ketoester.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The synthesis of Methyl 2-amino-5-propylthiazole-4-carboxylate can be achieved by reacting a suitable α-halo-β-ketoester with thiourea. The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis adapted for this specific compound.
Caption: Hantzsch thiazole synthesis workflow for the target compound.
Detailed Experimental Protocol (Adapted from Isopropyl Analog Synthesis)
This protocol is adapted from the synthesis of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate and can be modified for the preparation of the propyl analog.
Materials:
-
Methyl 2-chloro-3-oxohexanoate (starting α-halo-β-ketoester)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.
-
Addition of Ketoester: To the stirred solution, add methyl 2-chloro-3-oxohexanoate (1 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2-amino-5-propylthiazole-4-carboxylate.
Spectral Data (Predicted)
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | Signals corresponding to the propyl group (triplet and two multiplets), a singlet for the methyl ester protons, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and carbons of the propyl and methyl groups. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 200.26. |
Biological Activity and Potential Applications
Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
General Biological Significance of 2-Aminothiazoles
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications. These include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[3][6][7] The versatility of this scaffold allows for structural modifications to optimize potency and selectivity for various biological targets.
Potential Signaling Pathway Involvement
Given the known anticancer and anti-inflammatory properties of many 2-aminothiazole derivatives, it is plausible that Methyl 2-amino-5-propylthiazole-4-carboxylate could interact with various signaling pathways implicated in these disease states. One such general pathway is the inflammatory signaling cascade.
Caption: Potential interaction with a generic inflammatory signaling pathway.
Conclusion
Methyl 2-amino-5-propylthiazole-4-carboxylate is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided an overview of its known and predicted properties, a detailed synthetic protocol, and a discussion of its potential biological significance. Further experimental investigation is warranted to fully elucidate its physicochemical properties, spectral characteristics, and therapeutic potential. The information and protocols presented herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- 1. Methyl 2-aMino-5-propylthiazole-4-carboxylate [chembk.com]
- 2. cas 649736-98-1|| where to buy methyl 2-amino-5-propylthiazole-4-carboxylate [chemenu.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Methyl 2-Amino-5-isopropylthiazole-4-carboxylate 81569-25-7 [sigmaaldrich.com]
- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
